Beta-Leucine

描述

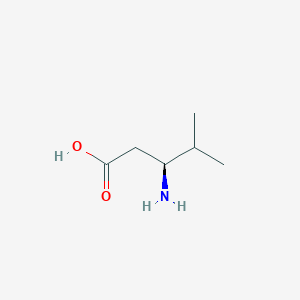

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863602 |

Source

|

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-54-7 |

Source

|

| Record name | β-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5699-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of β-Leucine from L-Leucine: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Conversion, Experimental Protocols, and Quantitative Analysis

For researchers and professionals in drug development and the life sciences, understanding the metabolic pathways of amino acids is crucial for identifying novel therapeutic targets and developing new bioactive compounds. β-amino acids, in particular, are of significant interest due to their unique structural properties and their roles as building blocks for various pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the biosynthetic pathway for β-leucine, originating from its α-amino acid counterpart, L-leucine.

The Core Biosynthetic Pathway: A Singular Enzymatic Step

The conversion of L-leucine to β-leucine is a direct isomerization reaction catalyzed by a single enzyme: Leucine 2,3-aminomutase . This enzyme facilitates the intramolecular transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of the leucine molecule.[1][2] This transformation is a key step in a minor metabolic pathway of L-leucine in various organisms, including certain bacteria and plants.[1]

The reaction is reversible and dependent on a crucial cofactor, adenosylcobalamin (a form of Vitamin B12) , which plays a central role in the radical-based mechanism of the amino group migration.[1]

Key Reaction:

L-Leucine ⇌ β-Leucine (catalyzed by Leucine 2,3-aminomutase)

Quantitative Data on Leucine 2,3-Aminomutase

Precise quantitative data for Leucine 2,3-aminomutase is not extensively available in the literature. However, studies on analogous aminomutases, such as lysine-2,3-aminomutase from Clostridium subterminale, provide valuable insights into the expected properties of this class of enzymes. The following table summarizes key parameters that are critical for experimental design and analysis.

| Parameter | Value (for Lysine-2,3-aminomutase) | Source Organism | Notes |

| Subunit Molecular Weight | ~48,000 Da | Clostridium subterminale SB4 | Determined by SDS-PAGE. |

| Native Molecular Weight | ~285,000 Da | Clostridium subterminale SB4 | Suggests a hexameric quaternary structure. |

| Cofactors | Pyridoxal 5'-phosphate (PLP), S-adenosylmethionine (SAM), [4Fe-4S] cluster | Clostridium subterminale SB4 | Essential for catalytic activity. |

| Optimal pH | Not explicitly stated for Leucine 2,3-aminomutase | - | Typically in the neutral to slightly alkaline range for aminomutases. |

| Optimal Temperature | Not explicitly stated for Leucine 2,3-aminomutase | - | Often in the range of 30-40°C for bacterial enzymes. |

| Kinetic Parameters (Km, Vmax) | Not explicitly available for Leucine 2,3-aminomutase | - | These would need to be determined empirically for the specific enzyme and substrate. |

Experimental Protocols

The following sections detail the methodologies for the assay and purification of aminomutases, based on established protocols for Leucine 2,3-aminomutase and its well-characterized analogue, Lysine-2,3-aminomutase.

Assay of Leucine 2,3-Aminomutase Activity

This protocol is adapted from the established method for assaying aminomutase activity, which involves the quantification of the product formed over time.

Principle: The enzymatic activity is determined by measuring the amount of β-leucine produced from L-leucine. The separation and quantification of α- and β-leucine can be achieved using chromatographic techniques.

Reagents:

-

Potassium phosphate buffer (pH 8.0)

-

L-Leucine (substrate)

-

Adenosylcobalamin (coenzyme B12)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

Leucine 2,3-aminomutase enzyme preparation (cell-free extract or purified enzyme)

-

Trichloroacetic acid (TCA) or other quenching agent

-

Standards for L-leucine and β-leucine

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, L-leucine, adenosylcobalamin, and DTT.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent like TCA.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the presence and quantity of β-leucine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) following appropriate derivatization.

-

Quantification: Calculate the enzyme activity based on the amount of β-leucine produced per unit time per milligram of protein.

Purification of Aminomutases (Adapted from Lysine-2,3-Aminomutase Protocol)

This multi-step protocol is designed to isolate and purify aminomutases from a cell lysate.

Starting Material: Cell paste from an organism expressing Leucine 2,3-aminomutase (e.g., Clostridium sporogenes).

Buffers and Reagents:

-

Lysis buffer (e.g., potassium phosphate buffer with DTT and protease inhibitors)

-

Ammonium sulfate (for protein precipitation)

-

Dialysis buffer

-

Anion-exchange chromatography resins (e.g., DEAE-cellulose)

-

Gel filtration chromatography resins (e.g., Sephadex G-200)

-

Elution buffers with increasing salt concentrations

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-60%).

-

Dialysis: Resuspend the protein pellet and dialyze extensively against a low-salt buffer.

-

Anion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column. Elute the bound proteins with a linear gradient of increasing salt concentration. Collect fractions and assay for Leucine 2,3-aminomutase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a gel filtration column to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme purification.

Subsequent Metabolism of β-Leucine

The metabolic fate of β-leucine is less characterized than its synthesis. It is understood that β-leucine can be further metabolized through a series of enzymatic reactions that are not yet fully elucidated. This downstream pathway is believed to involve transamination and oxidative decarboxylation steps, ultimately leading to intermediates that can enter central metabolic pathways. Further research is required to fully characterize the enzymes and intermediates involved in the catabolism of β-leucine.

Conclusion

The biosynthesis of β-leucine from L-leucine is a fascinating example of a direct amino acid isomerization, reliant on the complex chemistry of a cobalamin-dependent enzyme. While significant progress has been made in understanding the core reaction and in developing methodologies for studying analogous enzymes, a complete quantitative and mechanistic understanding of Leucine 2,3-aminomutase remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore this intriguing biosynthetic pathway and its potential applications in biotechnology and drug discovery.

References

The Role of Leucine 2,3-Aminomutase in β-Leucine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Leucine, a non-proteinogenic amino acid, has garnered significant interest in pharmaceutical research due to its potential applications in the synthesis of bioactive compounds and as a chiral building block. A key enzyme in the biosynthesis of β-leucine is Leucine 2,3-aminomutase (EC 5.4.3.7), a fascinating enzyme that catalyzes the reversible conversion of L-α-leucine to β-leucine. This technical guide provides an in-depth exploration of the role of leucine 2,3-aminomutase in β-leucine synthesis, detailing its complex catalytic mechanism, summarizing key quantitative data, and providing adaptable experimental protocols for its study. The information presented is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development.

Introduction

Leucine 2,3-aminomutase is a member of the isomerase family, specifically a transferase that moves an amino group within a molecule.[1] The enzyme facilitates the intramolecular 1,2-migration of an amino group, converting (2S)-α-leucine to (3R)-β-leucine.[1] This conversion is a critical step in the metabolic pathways of certain organisms and a focal point for biotechnological production of β-amino acids.[2] The enzyme is known to be dependent on both adenosylcobalamin (a form of Vitamin B12) and a [4Fe-4S] cluster, classifying it as a radical S-adenosylmethionine (SAM) enzyme.[3][4][5] The intricate mechanism involving radical intermediates makes this enzyme a subject of considerable scientific interest.

Catalytic Mechanism of Leucine 2,3-Aminomutase

The catalytic cycle of leucine 2,3-aminomutase is a complex, multi-step process that relies on the generation of radical species. While the detailed mechanism of leucine 2,3-aminomutase is not as extensively studied as its analogue, lysine 2,3-aminomutase, the fundamental steps are believed to be conserved. The reaction is initiated by the reductive cleavage of S-adenosylmethionine (SAM) by the [4Fe-4S] cluster, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[3][5][6] This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement.

The proposed catalytic cycle involves the following key stages:

-

Radical Generation: A one-electron reduction of the [4Fe-4S] cluster from the +2 to the +1 state enables the reductive cleavage of SAM, forming methionine and a 5'-deoxyadenosyl radical.[3]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the L-leucine substrate, which is bound to a pyridoxal phosphate (PLP) cofactor. This generates a substrate radical.

-

Rearrangement: The substrate radical undergoes a rearrangement, leading to the migration of the amino group from the C2 to the C3 position. This step is facilitated by the delocalization of the radical within the PLP-substrate complex.

-

Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the β-leucine product.

-

Product Release: The β-leucine product is released from the active site.

This intricate radical-based mechanism allows for the precise and stereospecific conversion of α-leucine to β-leucine.

Caption: Catalytic cycle of Leucine 2,3-Aminomutase.

Quantitative Data

Quantitative data for leucine 2,3-aminomutase is not extensively available in the literature. The following table summarizes known parameters and includes data from the analogous and more thoroughly studied lysine 2,3-aminomutase for comparative purposes.

| Parameter | Leucine 2,3-Aminomutase | Lysine 2,3-Aminomutase | Source Organism | Reference |

| Kinetic Parameters | ||||

| Km (L-Leucine) | Data not available | - | Clostridium sporogenes | [2] |

| Km (L-Lysine) | - | 1.3 mM | Clostridium subterminale | Finned et al., 2007 |

| kcat | Data not available | 1.5 s⁻¹ | Clostridium subterminale | Finned et al., 2007 |

| kcat/Km | Data not available | 1.2 x 10³ M⁻¹s⁻¹ | Clostridium subterminale | Finned et al., 2007 |

| Optimal Conditions | ||||

| Optimal pH | ~8.5 | ~8.0 | Clostridium sporogenes | Poston, 1976 |

| Optimal Temperature | Data not available | 37 °C | Clostridium subterminale | Finned et al., 2007 |

| Cofactors | ||||

| Adenosylcobalamin | Adenosylcobalamin | Various | [2][4] | |

| Pyridoxal Phosphate (PLP) | Pyridoxal Phosphate (PLP) | Various | [4] | |

| [4Fe-4S] Cluster | [4Fe-4S] Cluster | Various | [3][5] | |

| S-Adenosylmethionine (SAM) | S-Adenosylmethionine (SAM) | Various | [3][5] |

Note: Data for Lysine 2,3-aminomutase is provided for comparative insight due to the limited availability of specific data for Leucine 2,3-aminomutase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of leucine 2,3-aminomutase. These protocols are based on established methods for related enzymes and can be adapted as necessary.

Enzyme Purification

A robust purification protocol is essential for obtaining highly active leucine 2,3-aminomutase for characterization studies. The following is a general workflow for the purification of a recombinant, His-tagged enzyme expressed in E. coli.

Caption: General workflow for recombinant enzyme purification.

Methodology:

-

Expression: Grow E. coli cells harboring the expression vector for His-tagged leucine 2,3-aminomutase in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA or other suitable IMAC column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) to remove imidazole and exchange the buffer.

-

Size-Exclusion Chromatography (Optional): For higher purity, subject the dialyzed protein to size-exclusion chromatography to separate the monomeric active enzyme from aggregates.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of leucine 2,3-aminomutase can be determined by measuring the formation of β-leucine from L-leucine. This typically requires a method to separate and quantify the product.

Caption: Workflow for Leucine 2,3-Aminomutase activity assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5), L-leucine (e.g., 10 mM), adenosylcobalamin (e.g., 50 µM), S-adenosylmethionine (e.g., 1 mM), a reducing agent (e.g., dithiothreitol, 1 mM), and pyridoxal phosphate (e.g., 50 µM).

-

Reaction Initiation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified leucine 2,3-aminomutase.

-

Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear.

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid to a final concentration of 5%).

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.

-

Product Quantification:

-

HPLC with Pre-column Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag such as o-phthaldialdehyde (OPA). Separate and quantify the derivatized α-leucine and β-leucine using reverse-phase HPLC with a fluorescence detector.

-

GC-MS: Derivatize the amino acids to make them volatile (e.g., by silylation). Separate and quantify the derivatives by gas chromatography-mass spectrometry.[7]

-

Analytical Methods for β-Leucine Detection

Accurate detection and quantification of β-leucine are crucial for studying the enzyme kinetics and reaction yields.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method. Pre-column derivatization with reagents like OPA or phenylisothiocyanate (PITC) allows for sensitive detection using fluorescence or UV detectors, respectively. Chiral HPLC columns can be used to separate enantiomers if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. Amino acids need to be derivatized to increase their volatility. This method is particularly useful for confirming the identity of the product.[7]

-

Capillary Electrophoresis (CE): CE provides high-resolution separation of amino acids and can be coupled with various detection methods, including mass spectrometry.

Conclusion

Leucine 2,3-aminomutase is a remarkable enzyme with a complex and elegant catalytic mechanism that is central to the biosynthesis of β-leucine. Its reliance on both a vitamin B12 derivative and a radical SAM system highlights the intricate strategies employed in nature for challenging chemical transformations. While specific quantitative data for this enzyme remains somewhat limited, the knowledge gained from its well-studied analogue, lysine 2,3-aminomutase, provides a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for the purification, characterization, and application of leucine 2,3-aminomutase. Further investigation into this enzyme will undoubtedly deepen our understanding of radical enzymology and may pave the way for novel biotechnological applications in the synthesis of valuable β-amino acids for the pharmaceutical and chemical industries.

References

- 1. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Status of Beta-Leucine in Mammalian Biochemistry: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the contentious issue of whether beta-leucine (β-leucine) is a naturally occurring amino acid in mammals. For decades, the scientific community has been presented with conflicting evidence regarding its endogenous presence and the activity of its putative biosynthetic enzyme, leucine 2,3-aminomutase. This document provides a comprehensive overview of the seminal research on both sides of this debate, presenting the quantitative data, detailed experimental protocols, and the proposed metabolic pathways. The aim is to offer a thorough resource for researchers navigating this ambiguous area of amino acid metabolism.

Introduction: A Tale of Two Findings

The question of beta-leucine's natural occurrence in mammals is marked by a significant scientific controversy. Initial studies in the 1970s and 1980s reported the presence of β-leucine in human and other mammalian tissues, suggesting a role in L-leucine metabolism, particularly in connection with vitamin B12 (cobalamin) status.[1][2] However, subsequent research employing more advanced analytical techniques failed to corroborate these findings, leading to a standing debate that remains unresolved.[3][4] This whitepaper will present the core evidence from both perspectives to provide a clear and balanced understanding of the current state of knowledge.

The Case for the Endogenous Presence of Beta-Leucine

The primary proponent for the existence of β-leucine as a natural mammalian metabolite was Dr. J. M. Poston. His research suggested that β-leucine is an intermediate in a minor pathway of L-leucine catabolism, catalyzed by the adenosylcobalamin-dependent enzyme, leucine 2,3-aminomutase.

Proposed Metabolic Pathway

The proposed pathway involves the reversible conversion of L-leucine (an α-amino acid) to β-leucine. This reaction is thought to be analogous to other known aminomutase reactions that require vitamin B12.

References

- 1. Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

The Physiological Function of β-Leucine and its Metabolites in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the intricate role of β-leucine and its related compounds in cellular metabolism. It is crucial to first clarify the terminology. While the query specifically mentions "β-leucine," the vast body of scientific literature focuses on the physiological effects of L-leucine , an essential branched-chain amino acid (BCAA), and its prominent metabolite, β-hydroxy-β-methylbutyrate (HMB) . β-leucine is a positional isomer of L-leucine, formed via a minor metabolic pathway catalyzed by the enzyme leucine 2,3-aminomutase.[1] Elevated levels of β-leucine have been observed in individuals with vitamin B12 deficiency, a cofactor for this enzyme.[2] However, the direct physiological functions of β-leucine itself are not extensively documented.

Therefore, this guide will primarily focus on the well-researched metabolic roles of L-leucine and HMB, as their effects are of significant interest to researchers and professionals in drug development for conditions related to muscle wasting, metabolic syndrome, and age-related sarcopenia. We will explore their impact on protein, glucose, and lipid metabolism, detailing the underlying signaling pathways and providing quantitative data and experimental protocols for further investigation.

L-Leucine and HMB in Cellular Metabolism: A Quantitative Overview

L-leucine and its metabolite HMB exert significant influence on various metabolic processes. The following tables summarize key quantitative data from scientific studies, providing a comparative overview of their effects.

Effects on Muscle Protein Metabolism

| Compound | Dosage | Study Population | Key Findings | Reference |

| L-Leucine | 25 g | Healthy young men | Increased myofibrillar protein synthesis (MPS) at rest. | [3] |

| L-Leucine | 1 mmol/kg lean body mass | Healthy subjects | Increased serum insulin area response to glucose by 66%.[4] | [4] |

| L-Leucine | 4 g/meal (3 meals/day) for 2 weeks | Older adults | Increased postabsorptive muscle protein fractional synthetic rate (FSR) from 0.063 to 0.074 %/h.[5] | [5] |

| L-Leucine | 23 g protein with 5 g added leucine | Trained men after endurance exercise | Achieved near-maximal FSR (0.080 %/h).[6] | [6] |

| HMB | 3 g/day for 3 weeks | Untrained males | Decreased markers of muscle damage (creatine kinase) by 20-60% in a dose-dependent manner.[7] | [7] |

| HMB | 3 g/day for 7 weeks | Untrained males | Increased lean body mass by 1.2 kg.[7] | [7] |

| HMB | 3.42 g (free acid form) | Healthy young males | Stimulated MPS by +70% and attenuated muscle protein breakdown by -57%.[8] | [8] |

| HMB-FA | 3 g/day for 12 weeks | Resistance-trained individuals | Increased total strength by 18% compared to 6% in the placebo group. |

Effects on Glucose Metabolism

| Compound | Dosage | Study Population | Key Findings | Reference |

| L-Leucine | 1 mmol/kg lean body mass with 25 g glucose | Healthy subjects | Reduced 2.5-hour glucose area response by 50%.[4] | [4] |

| L-Leucine | Intravenous infusion (plasma level 377 µmol/L) | Healthy human subjects | Decreased hepatic glucose production. | [1] |

| L-Leucine Deprivation | 1 day | Mice | Improved insulin sensitivity, with effects lasting for 3 days.[5] | [5] |

| HMB | 2 g/day for 4 weeks | Bed-ridden elderly | No significant effect on serum lipids.[9] | [9] |

Effects on Lipid Metabolism

| Compound | Dosage | Study Population | Key Findings | Reference |

| HMB | 3 g/day for 3-8 weeks | Humans (meta-analysis) | Net decrease in total cholesterol (5.8%) and LDL cholesterol (7.3%).[7][9] | [7][9] |

| HMB | 3 g/day for 12 weeks | Resistance-trained individuals | Decreased body fat by 5.4 kg compared to 1.7 kg in the placebo group. | |

| HMB | 1.5 g/day or 3 g/day | Adults (meta-analysis) | No significant effect on total cholesterol, triglycerides, LDL-C, or HDL-C.[10][11] | [10][11] |

Key Signaling Pathways

L-leucine and HMB primarily exert their metabolic effects through the modulation of specific signaling pathways. The most well-characterized of these is the mTOR pathway, a central regulator of cell growth and protein synthesis.

The mTORC1 Signaling Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1). This activation is a critical step in the initiation of muscle protein synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-leucine and HMB metabolism.

Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

Objective: To quantify the rate of muscle protein synthesis in vivo following L-leucine or HMB administration. This protocol is based on the principles of stable isotope tracer infusion.[4][12][13][14][15][16]

Materials:

-

L-[ring-13C6]phenylalanine or L-[1,2-13C2]leucine tracer

-

Infusion pump

-

Catheters for venous infusion and arterial or venous blood sampling

-

Muscle biopsy needles (e.g., Bergstrom needle)

-

Liquid nitrogen

-

Gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS)

-

Reagents for protein precipitation (e.g., perchloric acid) and hydrolysis (e.g., 6N HCl)

-

Amino acid analysis reagents

Procedure:

-

Subject Preparation: Subjects should be fasted overnight. Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein (arterialized by heating the hand) for blood sampling.

-

Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the vastus lateralis.

-

Tracer Infusion: Begin a primed, continuous intravenous infusion of the stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine). The priming dose is to rapidly achieve isotopic equilibrium in the precursor pool.

-

Experimental Intervention: Administer the test compound (L-leucine, HMB, or placebo) orally or via infusion at a specified time point after the start of the tracer infusion.

-

Serial Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma amino acid concentrations and isotopic enrichment.

-

Post-intervention Biopsy: Collect a second muscle biopsy from a separate incision on the same leg at a defined time point after the intervention.

-

Sample Processing:

-

Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma and analyze for amino acid concentrations and isotopic enrichment using GC-MS.

-

Muscle: Immediately freeze muscle biopsies in liquid nitrogen. Homogenize the tissue, precipitate proteins, and hydrolyze the protein pellet. Isolate amino acids from the hydrolysate and determine the isotopic enrichment of the tracer amino acid in the protein-bound pool using GC-C-IRMS or GC-MS.

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

FSR (%/h) = [(Ep2 - Ep1) / (Eprecursor × t)] × 100

-

Where:

-

Ep1 and Ep2 are the isotopic enrichments of the tracer in muscle protein at the first and second biopsies, respectively.

-

Eprecursor is the average isotopic enrichment of the tracer in the precursor pool (plasma or intramuscular free amino acid) over the incorporation period.

-

t is the time in hours between the two biopsies.

-

-

Western Blot Analysis of mTORC1 Signaling Proteins

Objective: To determine the phosphorylation status of key proteins in the mTORC1 signaling pathway (e.g., p70S6K1 and 4E-BP1) in response to L-leucine or HMB treatment in cell culture or muscle tissue.[17][18]

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K1, anti-total-p70S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize muscle tissue or lyse cultured cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p70S6K1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-p70S6K1).

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

In Vitro Fatty Acid Oxidation Assay

Objective: To measure the rate of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes) in response to L-leucine or HMB treatment. This protocol is based on the measurement of 14CO2 produced from the oxidation of radiolabeled fatty acids.[2][19][20][21][22]

Materials:

-

Differentiated C2C12 myotubes in 24-well plates

-

[1-14C]Oleate or [1-14C]Palmitate

-

Bovine serum albumin (BSA), fatty acid-free

-

L-carnitine

-

Incubation medium (e.g., DMEM)

-

Perchloric acid (70%)

-

Whatman filter paper

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.

-

Preparation of Radiolabeled Fatty Acid-BSA Complex: Prepare a stock solution of [1-14C]oleate complexed to fatty acid-free BSA.

-

Pre-incubation: Wash the myotubes and pre-incubate them in a serum-free medium containing L-carnitine.

-

Incubation with Treatment: Add the experimental medium containing the [1-14C]oleate-BSA complex and the test compounds (L-leucine, HMB, or vehicle control).

-

CO2 Trapping: Place a piece of Whatman filter paper soaked in a CO2 trapping agent (e.g., 1M NaOH) in a center well or suspended above the medium in each well. Seal the plates.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

-

Stopping the Reaction: Stop the oxidation by adding perchloric acid to the medium. This will release the dissolved 14CO2.

-

CO2 Capture: Allow the plates to sit for an additional period to ensure complete trapping of the 14CO2 by the filter paper.

-

Measurement of Radioactivity: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well to determine the rate of fatty acid oxidation.

Conclusion

L-leucine and its metabolite HMB are powerful modulators of cellular metabolism, with profound effects on muscle protein synthesis, as well as glucose and lipid homeostasis. Their ability to stimulate the mTORC1 pathway underscores their importance in anabolic processes. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds in various physiological and pathological conditions. Future research should continue to elucidate the precise mechanisms of action and optimize the application of L-leucine and HMB for clinical and performance-enhancing benefits.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Fatty acid oxidation assay [protocols.io]

- 3. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine, when ingested with glucose, synergistically stimulates insulin secretion and lowers blood glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. examine.com [examine.com]

- 11. Effects of β-hydroxy-β-methylbutyrate (HMB) supplementation on lipid profile in adults: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. actome.de [actome.de]

- 18. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enigmatic Nature of Beta-Leucine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, initial isolation, and biochemical significance of Beta-Leucine (β-leucine), a fascinating beta-amino acid isomer of the essential amino acid L-leucine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the seminal research, experimental protocols, and the scientific discourse surrounding this unique metabolite.

Introduction: The Emergence of a Novel Beta-Amino Acid

The story of Beta-Leucine is intrinsically linked to the study of L-leucine metabolism. While L-leucine was first isolated from cheese in 1819 by French chemist Joseph Louis Proust and from skeletal muscle and wool in 1820 by Henri Braconnot, the discovery of its beta-isomer, Beta-Leucine (3-amino-4-methylpentanoic acid), occurred much later.[1][2] Its identification arose from investigations into the metabolic pathways of leucine, particularly in microorganisms and mammalian tissues.

The pivotal moment in the discovery of Beta-Leucine was the identification of the enzyme responsible for its formation: leucine 2,3-aminomutase .[3] This enzyme catalyzes the reversible conversion of α-leucine to β-leucine, a critical step in a minor pathway of leucine catabolism.[1][3]

The Key Discovery: Leucine 2,3-Aminomutase

The foundational research on Beta-Leucine was published by J. M. Poston in 1976 in the Journal of Biological Chemistry. This work detailed the characterization of leucine 2,3-aminomutase, a coenzyme B12-dependent enzyme found in Clostridium sporogenes and various mammalian tissues, including the liver.[3] This discovery established the enzymatic basis for the existence and formation of Beta-Leucine in biological systems.

Enzymatic Conversion of L-Leucine to Beta-Leucine

The enzymatic reaction catalyzed by leucine 2,3-aminomutase involves an intramolecular transfer of an amino group from the alpha-carbon to the beta-carbon of the leucine molecule. This reversible reaction is dependent on adenosylcobalamin (a form of vitamin B12).[3]

A simplified representation of this biochemical transformation is illustrated below:

References

Beta-Leucine: A Potential Biomarker for Cobalamin (Vitamin B12) Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accurate and early diagnosis of cobalamin (Vitamin B12) deficiency is critical to prevent irreversible neurological damage and other severe hematological and metabolic complications.[1][2] Current diagnostic markers, including serum B12, methylmalonic acid (MMA), and homocysteine, have limitations in sensitivity and specificity.[3][4] This guide explores the emerging potential of beta-leucine (β-leucine) as a specific biomarker for cobalamin deficiency. β-leucine is a metabolite of L-leucine, and its formation is linked to a cobalamin-dependent enzyme, leucine 2,3-aminomutase.[5][6] In a state of cobalamin deficiency, the activity of this enzyme is impaired, leading to elevated circulating levels of β-leucine.[6] This document provides a comprehensive overview of the metabolic basis for this relationship, a summary of the quantitative data from key studies, detailed experimental protocols for its measurement, and a standardized workflow for biomarker validation.

Introduction to Cobalamin Deficiency and the Need for Novel Biomarkers

Cobalamin is an essential micronutrient that functions as a coenzyme for two critical enzymatic reactions in the human body: the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, and the synthesis of methionine from homocysteine by methionine synthase. Deficiency can arise from various causes, including inadequate dietary intake (e.g., in vegan diets), malabsorption syndromes like pernicious anemia, and gastrointestinal diseases.[7][8]

The clinical presentation of cobalamin deficiency is diverse, ranging from megaloblastic anemia and fatigue to severe neurological symptoms like peripheral neuropathy and cognitive decline.[9][10][11] The diagnostic process can be challenging. While a low serum B12 level is indicative of deficiency, it doesn't always correlate with clinical symptoms, and some functionally deficient patients may present with normal B12 levels.[3][7][10] Functional markers like elevated MMA and homocysteine are more sensitive but can be affected by other conditions such as renal insufficiency and folate deficiency, reducing their specificity.[1][4] This diagnostic gap highlights the urgent need for more specific and reliable biomarkers.

Metabolic Basis: The Link Between Cobalamin and β-Leucine

The vast majority of L-leucine, a branched-chain amino acid, is catabolized through a pathway initiated by the enzyme branched-chain amino acid aminotransferase (BCAT).[12][13][14] However, a minor metabolic route, catalyzed by the adenosylcobalamin-dependent enzyme leucine 2,3-aminomutase , interconverts L-leucine and β-leucine.[5][6]

In a healthy, cobalamin-replete state, this enzyme facilitates the conversion of β-leucine to L-leucine, maintaining low circulating levels of β-leucine.[6] In cobalamin deficiency, the lack of the adenosylcobalamin cofactor impairs the function of leucine 2,3-aminomutase. This impairment is hypothesized to prevent the conversion of β-leucine back to L-leucine, leading to an accumulation and subsequent elevation of β-leucine in the plasma.[6]

Quantitative Evidence for β-Leucine as a Biomarker

Early research into the relationship between β-leucine and cobalamin deficiency provided the foundational quantitative data. A key study reported significantly elevated levels of β-leucine in the serum of patients with pernicious anemia, a state of severe cobalamin deficiency.[6] However, it is crucial to note that this is a field with conflicting findings. A subsequent study using a different analytical methodology (capillary gas chromatography-mass spectrometry) failed to detect β-leucine in either normal subjects or cobalamin-deficient patients.[15] This discrepancy underscores the need for modern, highly sensitive analytical techniques to resolve these historical differences.

| Study (Year) | Patient Group | n | β-Leucine Concentration (μmol/L, mean) | L-Leucine Concentration (μmol/L, mean) | Analytical Method |

| Poston (1980)[6] | Pernicious Anemia | 17 | 24.7 | 52 | Not specified in abstract |

| Poston (1980)[6] | Normal Controls | 37 | 4.8 | 81 | Not specified in abstract |

| Edwards et al. (1988)[15] | Cobalamin Deficient | 50 | < 0.1 (Not Detectable) | 219 | GC-MS |

| Edwards et al. (1988)[15] | Normal Controls | 50 | < 0.1 (Not Detectable) | 167 | GC-MS |

Note: The conflicting data highlights the critical importance of the chosen analytical methodology and the need for further validation studies using current gold-standard techniques like LC-MS/MS.

Experimental Protocols

Diagnosis of Cobalamin Deficiency

A definitive diagnosis of cobalamin deficiency is required for patient cohort selection. There is no single gold standard test.[7] A combination of clinical assessment and laboratory tests is recommended.

-

Initial Screening:

-

Confirmatory/Functional Testing (especially for borderline cases):

Sample Collection and Preparation

-

Sample Type: Human plasma is the preferred matrix.

-

Collection: Collect whole blood in EDTA-containing tubes.

-

Processing: Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma from blood cells.

-

Protein Precipitation:

-

Storage: Store processed samples at -80°C until analysis.

Quantification of β-Leucine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific quantification of amino acids and their isomers.[18][19][20]

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[21]

-

Column: A column capable of separating isomers is critical. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an Intrada Amino Acid column or Raptor Polar X, is recommended to achieve baseline separation of β-leucine from its isobaric compounds like L-leucine and L-isoleucine.[19][20]

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile with formic acid) is typically employed.[16][20]

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[18]

-

Ionization: Electrospray Ionization (ESI) in positive mode is standard for amino acid analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for β-leucine. Since β-leucine is an isomer of leucine (molar mass 131.17 g/mol ), its precursor ion will be m/z 132.1 [M+H]+. The product ion would need to be determined experimentally, but a common fragmentation for leucine is m/z 86.1, resulting from the loss of the carboxyl group.[19] The transition for β-leucine would need to be confirmed to be distinct from other isomers.

-

Internal Standard: A stable-isotope-labeled β-leucine (e.g., β-Leucine-d3) should be used as an internal standard to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

-

Biomarker Validation Workflow

The validation of β-leucine as a clinical biomarker must follow a structured, multi-phase process to ensure its analytical and clinical utility.[22][23][24]

Discussion and Future Directions

The hypothesis that β-leucine is a specific biomarker for cobalamin deficiency is biochemically plausible. Its direct link to an adenosylcobalamin-dependent enzyme provides a strong mechanistic foundation. However, the historical conflicting data is a significant concern that must be addressed.

Future research should focus on:

-

Definitive Quantification: Conducting well-designed case-control studies using a fully validated, highly sensitive LC-MS/MS method to definitively confirm and quantify the elevation of β-leucine in cobalamin-deficient individuals versus healthy controls and patient groups with other conditions (e.g., folate deficiency, renal failure).

-

Diagnostic Accuracy: Performing receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of β-leucine and establish a diagnostic cutoff value.

-

Correlation with Severity: Investigating whether plasma β-leucine concentrations correlate with the severity of clinical symptoms or with the levels of established markers like MMA and homocysteine.

-

Response to Treatment: Assessing whether elevated β-leucine levels normalize following cobalamin replacement therapy, which would support its utility in monitoring treatment efficacy.

Conclusion

β-leucine presents a promising, mechanistically-linked candidate biomarker for cobalamin deficiency. Its potential to offer greater specificity than current functional markers warrants rigorous investigation. By employing modern analytical platforms and following a structured validation pathway, the scientific and clinical communities can ascertain the true utility of β-leucine in improving the diagnosis and management of this common and serious nutritional deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomarkers of cobalamin (vitamin B12) deficiency and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers and Algorithms for the Diagnosis of Vitamin B12 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. β-Leucine - Wikipedia [en.wikipedia.org]

- 6. Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]

- 8. Vitamin B12 Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Vitamin B12: Testing for the diagnosis of deficiency in general practice - Australian Clinical Labs [clinicallabs.com.au]

- 11. Vitamin B12 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. Leucine -MetwareBio [metwarebio.com]

- 15. Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 17. mdpi.com [mdpi.com]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]

- 23. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]

- 24. VeriSIM Biomarker Discovery and Validation Explained â Drug Discovery & Development Technology [verisimlife.com]

The Intracellular Signaling Landscape of Leucine and its Metabolites: A Technical Guide for Researchers

A comprehensive overview of the signaling pathways modulated by L-Leucine, with insights into its metabolite, Beta-Leucine.

Executive Summary

This technical guide provides an in-depth exploration of the intracellular signaling pathways affected by the branched-chain amino acid L-Leucine and its lesser-known metabolite, Beta-Leucine. While research on Beta-Leucine's direct signaling effects is currently limited, this document summarizes its metabolic origin and provides a detailed analysis of the well-established signaling cascades modulated by its parent compound, L-Leucine. The primary focus is on the mTOR, insulin, and AMPK pathways, which are critical in cellular growth, metabolism, and protein synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the molecular mechanisms of Leucine and its potential therapeutic applications.

Introduction to Beta-Leucine

Beta-Leucine is a positional isomer of the essential amino acid L-Leucine. It is naturally produced in humans through the metabolism of L-Leucine.[1] A small fraction of L-Leucine, typically less than 5% in most tissues, is converted to Beta-Leucine by the enzyme leucine 2,3-aminomutase.[1][2] This conversion is part of a minor metabolic pathway that ultimately leads to the production of acetyl-CoA.[2] Elevated plasma concentrations of Beta-Leucine have been observed in individuals with vitamin B12 deficiency, suggesting a role for cobalamin in its metabolism.[1][3]

Despite its endogenous production, the direct effects of Beta-Leucine on intracellular signaling pathways have not been extensively studied. Therefore, this guide will focus on the well-documented signaling activities of its parent compound, L-Leucine, and its more studied metabolite, β-hydroxy-β-methylbutyrate (HMB), to provide a comprehensive understanding of the potential biological activities of Leucine and its derivatives.

L-Leucine and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. L-Leucine is a potent activator of mTOR complex 1 (mTORC1).[2][4]

Mechanism of mTORC1 Activation by L-Leucine

L-Leucine activates mTORC1 through an "inside-out" mechanism that involves the Rag GTPases. In the presence of Leucine, Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. This activation leads to the phosphorylation of several downstream targets, including:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.

The activation of mTORC1 by L-Leucine is crucial for muscle protein synthesis and is a key mechanism underlying the anabolic effects of this amino acid.[2]

References

The Evolutionary Tapestry of Leucine Synthesis: A Deep Dive into the Conservation of a Fundamental Metabolic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical signaling molecule in metabolic regulation across a vast array of organisms.[1][2] While animals must obtain leucine from their diet, plants, fungi, archaea, and bacteria possess the remarkable ability to synthesize it de novo.[3][4] This technical guide explores the evolutionary conservation of the leucine biosynthetic pathway, with a particular focus on the formation of its isomer, beta-leucine. We will delve into the key enzymes, regulatory mechanisms, and phylogenetic distribution of this ancient metabolic route, providing a comprehensive resource for researchers in molecular biology, drug development, and metabolic engineering.

The Core Pathway of L-Leucine Biosynthesis: An Evolutionarily Conserved Route

The biosynthesis of L-leucine is intricately linked to the pathways for valine and isoleucine, sharing several initial enzymatic steps. The pathway branches off from the valine biosynthetic route, starting from α-ketoisovalerate.[3] This multi-step enzymatic process is remarkably conserved across prokaryotes and eukaryotes capable of de novo leucine synthesis.[3][5]

Key Enzymes and Reactions

The conversion of α-ketoisovalerate to L-leucine is catalyzed by a dedicated set of enzymes, each playing a crucial role in the sequential transformation of intermediates. The core enzymatic steps are summarized below:

| Enzyme | Gene (S. cerevisiae) | Reaction |

| α-Isopropylmalate Synthase | LEU4, LEU9 | Condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This is the committed step in leucine biosynthesis.[6] |

| Isopropylmalate Isomerase | LEU1 | Isomerization of α-isopropylmalate to β-isopropylmalate.[3][7] |

| β-Isopropylmalate Dehydrogenase | LEU2 | Oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate.[3][7] |

| Branched-Chain Amino Acid Aminotransferase | BAT1, BAT2 | Transamination of α-ketoisocaproate to yield L-leucine.[8] |

The functional conservation of these enzymes is highlighted by the ability of genes from plants and other fungi to complement mutations in the corresponding yeast genes.[9]

Visualizing the L-Leucine Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the synthesis of L-leucine from α-ketoisovalerate.

The Emergence of Beta-Leucine: A Metabolic Diversification

While the synthesis of L-leucine is a highly conserved and essential pathway, the formation of its isomer, β-leucine, appears to be a more specialized and less widespread metabolic event. In humans, β-leucine is not synthesized de novo but arises from the metabolism of L-leucine.[10]

The Role of Leucine 2,3-Aminomutase

The key enzyme responsible for the conversion of L-leucine to β-leucine is Leucine 2,3-aminomutase .[10] This enzyme catalyzes the intramolecular transfer of an amino group, a reaction that represents a branch point in L-leucine catabolism.

| Enzyme | Reaction | Organism(s) |

| Leucine 2,3-aminomutase | L-Leucine → β-Leucine | Humans, other mammals |

In humans, this conversion accounts for a small fraction of overall L-leucine metabolism, estimated to be less than 5% in most tissues.[4][10] However, in the testes, this pathway is significantly more active, accounting for approximately 33% of L-leucine metabolism.[4][10] Elevated plasma concentrations of β-leucine have been observed in individuals with vitamin B12 deficiency, suggesting a link between cobalamin metabolism and this pathway.[10]

Visualizing the Formation of Beta-Leucine

The following diagram illustrates the conversion of L-leucine to β-leucine and its subsequent metabolism.

Phylogenetic Distribution and Evolutionary Significance

The de novo synthesis of L-leucine is a hallmark of autotrophic and heterotrophic microorganisms and plants, reflecting its fundamental importance for life. The absence of this pathway in animals underscores their nutritional dependence on these organisms.[3] The evolutionary conservation of the L-leucine biosynthetic pathway suggests a strong selective pressure to maintain this capability in free-living organisms.

In contrast, the synthesis of β-leucine via leucine 2,3-aminomutase appears to be a more recent evolutionary development, primarily documented in mammals as part of L-leucine catabolism. The broader phylogenetic distribution of this enzyme and the evolutionary origins of this metabolic side-pathway remain areas for further investigation.

Experimental Protocols

Assay for β-Isopropylmalate Dehydrogenase Activity

This protocol is adapted from studies on Saccharomyces cerevisiae.[7]

1. Preparation of Cell-Free Extract:

-

Grow yeast cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol).

-

Resuspend cells in extraction buffer and disrupt by glass bead homogenization or French press.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to obtain a clear supernatant (cell-free extract).

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

1 mM NAD+

-

0.5 mM β-isopropylmalate (substrate)

-

Cell-free extract (containing the enzyme)

-

3. Spectrophotometric Measurement:

-

Initiate the reaction by adding the cell-free extract to the assay mixture.

-

Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Phylogenetic Analysis of Leucine Biosynthesis Genes

1. Sequence Retrieval:

-

Obtain protein sequences of key leucine biosynthesis enzymes (e.g., β-isopropylmalate dehydrogenase) from various organisms of interest using databases such as NCBI and UniProt.

2. Multiple Sequence Alignment:

-

Perform a multiple sequence alignment of the retrieved protein sequences using software like ClustalW or MAFFT to identify conserved regions.

3. Phylogenetic Tree Construction:

-

Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PhyML can be used for this purpose.[11]

-

Assess the statistical reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[11]

4. Tree Visualization and Interpretation:

-

Visualize the phylogenetic tree using software like FigTree or EvolView to infer the evolutionary relationships of the leucine biosynthesis genes across different species.

Conclusion

The biosynthesis of L-leucine represents a classic example of a highly conserved and essential metabolic pathway, the study of which continues to provide fundamental insights into microbial and plant biochemistry. In contrast, the formation of β-leucine from L-leucine is a more specialized metabolic step, with its physiological significance, particularly in mammals, still being actively explored. Understanding the evolutionary trajectory of both L-leucine and β-leucine synthesis not only deepens our knowledge of metabolic diversity but also presents potential opportunities for the development of novel antimicrobial agents and herbicides targeting the conserved L-leucine pathway.[5] Further research into the broader phylogenetic distribution and regulation of leucine 2,3-aminomutase will be crucial to fully elucidate the evolutionary history and functional role of β-leucine.

References

- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Biosynthesis of Branched-Chain Amino Acids in Yeast: Correlation of Biochemical Blocks and Genetic Lesions in Leucine Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. β-Leucine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

The Potential Role of Beta-Leucine in Neurological Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Leucine (β-leucine) is a naturally occurring beta-amino acid, an isomer of the well-studied L-leucine. While research into the neurological functions of L-leucine is extensive, the specific roles of β-leucine in the central nervous system remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of β-leucine's potential impact on neurological function. We will delve into its metabolic origins, examine the neurobehavioral effects of a closely related dipeptide, and discuss the broader context of beta-amino acids in neuroscience to extrapolate potential mechanisms and therapeutic avenues for β-leucine. This document aims to provide a foundational resource for researchers and drug development professionals interested in this nascent field of study, highlighting both the knowns and the significant knowledge gaps that present opportunities for future investigation.

Introduction: The Enigma of Beta-Leucine

While alpha-amino acids, particularly L-leucine, are well-established as critical regulators of neuronal function, their beta-isomers represent a relatively uncharted territory in neuroscience. β-leucine is not a proteinogenic amino acid but is endogenously produced in humans through the metabolic conversion of L-leucine. This intrinsic presence suggests a potential, yet uncharacterized, physiological role within the central nervous system. Understanding the unique properties and functions of β-leucine could unlock novel therapeutic strategies for a range of neurological disorders.

Biosynthesis and Metabolism of Beta-Leucine

Beta-Leucine is formed from L-leucine via the action of the enzyme leucine 2,3-aminomutase. This enzyme catalyzes the reversible transfer of an amino group from the alpha-carbon to the beta-carbon of leucine. The activity of leucine 2,3-aminomutase has been detected in various mammalian tissues, including the liver and leukocytes.

Notably, elevated plasma levels of β-leucine have been observed in individuals with cobalamin (vitamin B12) deficiency, suggesting a dependency of leucine 2,3-aminomutase on this essential vitamin. This metabolic link provides a potential biomarker and a starting point for investigating the consequences of altered β-leucine levels in neurological health.

Evidence from Beta-Alanine Containing Dipeptides: The Case of Excitin-1

Direct studies on the neurological effects of isolated β-leucine are scarce. However, research on the dipeptide Excitin-1 (beta-alanyl-L-leucine) provides compelling indirect evidence for the potential of β-leucine-containing molecules to influence brain function.

A key study demonstrated that orally administered Excitin-1 can be incorporated into the brains of rats, being detected in the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb[1]. This indicates that dipeptides containing beta-amino acids can cross the blood-brain barrier or are metabolized in a way that their constituents become available to the CNS.

Neurobehavioral and Neurochemical Effects of Excitin-1

The administration of Excitin-1 in rats led to observable changes in motor behavior, including increased path distance and rearing in an open field test[1]. Furthermore, it influenced the levels of certain monoamines and amino acids in the cerebral cortex and hypothalamus[1]. These findings strongly suggest that a molecule containing a beta-amino acid structurally related to β-leucine can modulate neuronal circuits controlling movement and neurochemistry.

Table 1: Summary of Quantitative Data on Excitin-1 Effects in Rats

| Parameter | Observation | Brain Regions Affected |

| Motor Activity | Increased path distance and rearing | - |

| Neurochemical Levels | Altered monoamine and amino acid concentrations | Cerebral Cortex, Hypothalamus |

| Brain Uptake | Detected in various brain regions | Cerebral Cortex, Hypothalamus, Hippocampus, Olfactory Bulb |

Source:[1]

Experimental Protocol: Oral Administration of Excitin-1 in Rats

The following provides a general overview of the experimental methodology used to assess the effects of Excitin-1.

-

Animal Model: Male Wistar rats.

-

Compound Administration: Excitin-1 was administered orally via gavage.

-

Behavioral Analysis: Motor activity was assessed using an open-field test, quantifying parameters such as distance traveled and number of rearings.

-

Neurochemical Analysis: Following the behavioral tests, brain tissues (cerebral cortex and hypothalamus) were dissected for the analysis of monoamine and amino acid concentrations, likely using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: The presence of Excitin-1 and its metabolites (beta-alanine and L-leucine) was measured in plasma and various brain regions at different time points post-administration to determine its uptake and distribution.

Potential Neurological Roles of Beta-Leucine: A Look at the Broader Class of Beta-Amino Acids

Given the limited direct research on β-leucine, we can look to the broader class of beta-amino acids and their derivatives for insights into potential neurological functions. Beta-amino acids are being increasingly investigated in medicinal chemistry for their unique structural properties, which can impart enhanced stability and novel biological activities to peptides and small molecules.

Modulation of Neurotransmitter Systems

Beta-amino acids and their derivatives have the potential to interact with neurotransmitter systems. Their structural similarity to endogenous neurotransmitters (e.g., GABA, glutamate) suggests they could act as agonists, antagonists, or allosteric modulators of their respective receptors. The development of synthetic β-amino acid derivatives has been a strategy in the design of compounds with specific CNS activities.

Neuroprotection and Disease Modification

In the context of neurodegenerative diseases, the incorporation of β-amino acids into peptides is being explored as a strategy to inhibit the aggregation of misfolded proteins, such as amyloid-beta in Alzheimer's disease. The altered backbone conformation provided by β-amino acids can interfere with the formation of pathogenic protein aggregates. While this has not been specifically demonstrated for β-leucine, it represents a plausible and exciting avenue for future research.

Future Directions and Conclusion

The study of β-leucine in neurological function is in its infancy. The existing evidence, primarily from the dipeptide Excitin-1, suggests that β-leucine-containing molecules can be centrally active and modulate neuronal systems. However, a significant amount of foundational research is required to elucidate the specific roles of β-leucine itself.

Key areas for future investigation include:

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the extent to which free β-leucine can cross the blood-brain barrier.

-

Receptor Binding Assays: Screening β-leucine against a panel of CNS receptors to identify potential molecular targets.

-

In Vitro Neurological Models: Assessing the effects of β-leucine on neuronal viability, neurite outgrowth, and synaptic function in cell culture models.

-

In Vivo Studies: Investigating the neurobehavioral, neurochemical, and potential neuroprotective effects of direct β-leucine administration in animal models of neurological disorders.

-

Exploration of Derivatives: Synthesizing and screening novel β-leucine derivatives to explore structure-activity relationships and develop potent and selective CNS-active compounds.

References

Methodological & Application

Application Notes and Protocols for the Separation of Beta-Leucine from its Isomers by HPLC and UPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of Beta-Leucine from its key isomers, including its enantiomer (D-Beta-Leucine) and constitutional isomers such as Alpha-Leucine. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are presented, offering options for varying analytical needs, from routine analysis to high-throughput screening.

Introduction

Beta-Leucine is a non-proteinogenic amino acid with increasing interest in pharmaceutical and metabolic research. Its structural similarity to other amino acids, particularly its alpha-analogs and enantiomers, presents a significant analytical challenge. The development of robust and reliable analytical methods to separate and quantify Beta-Leucine from its isomers is crucial for accurate biological and chemical analysis. This document outlines two primary chromatographic approaches for this purpose: chiral HPLC for enantiomeric separation and reversed-phase HPLC and UPLC for the separation of constitutional isomers.

Methods Overview

Two distinct chromatographic strategies are detailed below:

-

Chiral HPLC Method for Enantiomeric Separation of Beta-Leucine: This method focuses on the separation of D- and L-Beta-Leucine using a macrocyclic glycopeptide-based chiral stationary phase. This technique is essential for stereospecific synthesis, pharmacokinetic studies, and enzymatic assays.

-

Reversed-Phase HPLC and UPLC Methods for Isomeric Separation: These methods address the separation of Beta-Leucine from its constitutional isomer, Alpha-Leucine. Pre-column derivatization is employed to enhance chromatographic retention and detection sensitivity. A standard HPLC protocol and a faster UPLC adaptation are provided.

Chiral HPLC Method: Enantioseparation of D/L-Beta-Leucine